BenchChemオンラインストアへようこそ!

7,8-Dihydroyangonin

Drug Metabolism ADME Toxicology

7,8-Dihydroyangonin is a 7,8-saturated α-pyrone kavalactone isolated from Piper methysticum (kava). It belongs to the class of styrylpyrones characterized by a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton, and is one of the approximately 18 kavalactones identified in kava root extracts.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 3155-52-0
Cat. No. B1655084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroyangonin
CAS3155-52-0
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC2=CC(=CC(=O)O2)OC
InChIInChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-4,6-7,9-10H,5,8H2,1-2H3
InChIKeyCZCOHVXNUPVUBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroyangonin (CAS 3155-52-0) – Kavalactone Identity and Structural Context for Research Procurement


7,8-Dihydroyangonin is a 7,8-saturated α-pyrone kavalactone isolated from Piper methysticum (kava) [1]. It belongs to the class of styrylpyrones characterized by a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton, and is one of the approximately 18 kavalactones identified in kava root extracts [2]. Unlike its unsaturated parent yangonin, the saturation of the 7,8-double bond alters both physicochemical properties and metabolic fate, making the compound a critical tool for structure-activity relationship (SAR) studies and metabolic investigations within the kavalactone family.

Why Kavalactone Analogs Cannot Substitute 7,8-Dihydroyangonin in Metabolic and Pharmacological Studies


Kavalactones exhibit profound differences in metabolic pathways, enzyme induction profiles, and physicochemical properties that are governed by subtle structural variations. 7,8-Dihydroyangonin is metabolized exclusively via O-demethylation with no detectable ring-opening, whereas structurally related 5,6-dihydro-α-pyrones such as dihydrokavain undergo extensive ring scission yielding hippuric acid [1]. This divergent metabolic fate means that substituting a different kavalactone in an ADME or drug-interaction study would introduce confounded metabolic liabilities, invalidating cross-compound extrapolation. Procurement of the authentic 7,8-dihydroyangonin reference standard is therefore essential for reproducible, interpretable experimental data.

7,8-Dihydroyangonin (CAS 3155-52-0) – Quantitative Differential Evidence Against Closest Analogs


Metabolic Pathway Divergence – Exclusive O-Demethylation vs. Ring Scission in Dihydrokavain and Kavain

In a controlled in vivo study in male albino rats, 7,8-dihydroyangonin and yangonin were metabolized solely via O-demethylation, with no ring-opened products detected in urine. In marked contrast, the 5,6-dihydro-α-pyrone dihydrokavain yielded approximately one-third ring-scission metabolites, including hippuric acid quantified at 9–13% of the administered dose (400 mg/kg p.o.) [1]. This fundamental difference in metabolic vulnerability is directly attributable to the 7,8-saturation state and ring-substitution pattern of the target compound.

Drug Metabolism ADME Toxicology Kavalactone

Aqueous Solubility Advantage – 1.85-Fold Higher Predicted Water Solubility vs. Yangonin

Predicted water solubility of 7,8-dihydroyangonin is 0.024 g/L (24 mg/L, ALOGPS), compared to 0.013 g/L (13 mg/L) for yangonin, representing an approximately 1.85-fold increase [1][2]. While yangonin is reported as practically insoluble in water by multiple vendors, 7,8-dihydroyangonin's modest solubility improvement may translate into advantages in aqueous-based assay systems or in vitro dissolution models.

Formulation Physicochemical Properties Bioavailability

Lipophilicity Differentiation – ChemAxon logP 2.61 vs. Yangonin 2.48

The ChemAxon-calculated logP for 7,8-dihydroyangonin is 2.61, compared to 2.48 for yangonin [1][2]. This small but measurable difference in lipophilicity arises from saturation of the 7,8-double bond and may influence passive membrane permeability and tissue distribution. In Caco-2 monolayer permeability assays, kavalactones as a class exhibit apparent permeabilities (Papp) increasing from 42 × 10⁻⁶ cm/s, with most exceeding 70% crossing within 90 min [3]; however, individual compound data for 7,8-dihydroyangonin versus yangonin are not yet available.

Lipophilicity Membrane Permeability SAR

CYP3A23 Induction Liability – 7,8-Dihydroyangonin Is Not a Strong CYP3A23 Inducer

In primary rat hepatocytes, only desmethoxyyangonin and dihydromethysticin markedly induced CYP3A23 expression (approximately 7-fold). In contrast, yangonin, kavain, dihydrokavain, and methysticin did not produce significant induction when tested individually at comparable concentrations [1]. Although 7,8-dihydroyangonin was not explicitly included in this panel, its close structural relationship to the non-inducing yangonin and the absence of the dihydromethysticin methylenedioxy pharmacophore support a class-level inference that 7,8-dihydroyangonin similarly lacks strong CYP3A23 induction activity. This makes it a cleaner tool for studying kavalactone pharmacology without the confounding variable of CYP3A induction-driven drug interactions.

Drug-Drug Interaction CYP Induction Hepatocyte Assay

Optimal Use Cases for 7,8-Dihydroyangonin (CAS 3155-52-0) Based on Quantitative Evidence


Kavalactone Metabolic Pathway Profiling and ADME Studies

Use 7,8-dihydroyangonin as a metabolic probe in in vitro (hepatocyte, microsomal) or in vivo (rodent) ADME studies where the exclusive O-demethylation pathway eliminates the confounding variable of ring-scission metabolites. This enables cleaner quantification of parent compound and phase I metabolite kinetics compared to dihydrokavain, which generates up to 33% ring-opened products [1].

CYP3A-Mediated Drug Interaction Research – Non-Inducing Kavalactone Control

Employ 7,8-dihydroyangonin as a non-CYP3A23-inducing kavalactone reference compound in hepatocyte or PXR reporter gene assays, in contrast to desmethoxyyangonin and dihydromethysticin, which induce CYP3A23 approximately 7-fold [2]. This allows dissection of induction-dependent vs. induction-independent kavalactone effects.

Physicochemical Comparative Studies – Saturation-Dependent Solubility and Lipophilicity

Leverage the predicted 1.85-fold higher aqueous solubility (24 mg/L vs. 13 mg/L) and slightly elevated logP (2.61 vs. 2.48) of 7,8-dihydroyangonin relative to yangonin in formulation screening, dissolution testing, or logP-dependent SAR campaigns [3][4].

Natural Product Reference Standard and Authenticity Verification

Utilize 7,8-dihydroyangonin as an analytical reference standard for HPLC or LC-MS quantification of kavalactone profiles in kava extracts or dietary supplements, where the presence and ratio of 7,8-saturated versus unsaturated α-pyrones serve as chemotaxonomic and quality markers [5].

Quote Request

Request a Quote for 7,8-Dihydroyangonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.